An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride. Designed with the discerning researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a synthesized narrative that intertwines fundamental chemical principles with practical, field-tested methodologies for characterization. The structure of this guide is designed to be intuitive, following a logical progression from molecular identity to key physical and chemical attributes, and culminating in detailed experimental protocols for in-house validation.
Chemical Identity and Molecular Structure
N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a salt form of the secondary amine N-Methyl-2,4-dichlorobenzylamine. The hydrochloride salt is typically preferred in pharmaceutical development due to its improved stability and solubility in aqueous media compared to the free base.
Chemical Structure:
Caption: Chemical structure of N-Methyl-2,4-dichlorobenzylamine Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 90389-07-4 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₃N | [3] |
| Molecular Weight | 226.53 g/mol | [2][3] |
| IUPAC Name | (2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride | [2] |
| Synonyms | (2,4-Dichlorobenzyl)methylamine hydrochloride, 2,4-Dichloro-N-methylbenzylamine hydrochloride | [2][3] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the known and predicted properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not experimentally determined for the hydrochloride salt. | The free base is a low melting solid[4]. |
| Boiling Point | Not applicable for the salt. | The free base has a boiling point of 123°C at 13 mmHg[4]. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Hydrochloride salts of amines are generally water-soluble[5]. |
| pKa | Not experimentally determined for the hydrochloride salt. | The predicted pKa of the free base is 8.44 ± 0.10[4]. |
Melting Point
Solubility
The solubility of an API is a key factor influencing its bioavailability. As a hydrochloride salt, N-Methyl-2,4-dichlorobenzylamine Hydrochloride is anticipated to have good solubility in water and other polar solvents[5]. The protonated amine group can form strong hydrogen bonds with water molecules, facilitating dissolution.
pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free amine (conjugate base). The predicted pKa of the free base is 8.44 ± 0.10, which indicates that at physiological pH (around 7.4), a significant portion of the compound will exist in its protonated, charged form[4]. This has important implications for its interaction with biological membranes and receptors.
Spectroscopic and Analytical Data
Spectroscopic data provides a fingerprint of a molecule and is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of N-Methyl-2,4-dichlorobenzylamine Hydrochloride is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7-8 ppm). The benzylic protons (CH₂) will likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4-5 ppm. The N-methyl protons (CH₃) will be a singlet or a doublet further upfield, around 2.5-3.5 ppm. The N-H proton of the ammonium salt may be observable as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the 120-140 ppm region, with the carbons attached to chlorine atoms shifted further downfield. The benzylic carbon (CH₂) is expected around 50-60 ppm, and the N-methyl carbon will be the most upfield signal, typically in the 30-40 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methyl-2,4-dichlorobenzylamine Hydrochloride will exhibit characteristic absorption bands. A broad band in the 2400-3000 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary ammonium salt. C-H stretching vibrations of the aromatic ring and the alkyl groups will appear around 3100-2800 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1200-1000 cm⁻¹. The C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of N-Methyl-2,4-dichlorobenzylamine Hydrochloride will likely be performed on the free base after in-source deprotonation. The molecular ion peak [M]⁺ for the free base (C₈H₉Cl₂N) would have a nominal mass of 190 u. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The base peak is often the result of benzylic cleavage, leading to the formation of the 2,4-dichlorobenzyl cation (m/z 159) or the iminium ion [CH₂=NHCH₃]⁺ (m/z 44).
Synthesis and Purification
N-Methyl-2,4-dichlorobenzylamine Hydrochloride can be synthesized via a two-step process starting from 2,4-dichlorobenzaldehyde.
Caption: General synthesis workflow for N-Methyl-2,4-dichlorobenzylamine Hydrochloride.
The first step involves the reductive amination of 2,4-dichlorobenzaldehyde with methylamine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. The resulting free base, N-Methyl-2,4-dichlorobenzylamine, is then isolated and purified.
The second step is the formation of the hydrochloride salt. This is typically accomplished by dissolving the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration, washed, and dried.
Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of N-Methyl-2,4-dichlorobenzylamine Hydrochloride.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 2-5 mg of N-Methyl-2,4-dichlorobenzylamine Hydrochloride into a standard aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak.
Determination of Aqueous Solubility by UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy can be used to determine the concentration of a chromophore-containing compound in solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Protocol:
-
Determine the wavelength of maximum absorbance (λ_max) of N-Methyl-2,4-dichlorobenzylamine Hydrochloride in water by scanning a dilute solution.
-
Prepare a series of standard solutions of known concentrations in water.
-
Measure the absorbance of each standard solution at λ_max to generate a calibration curve.
-
Prepare a saturated solution by adding an excess of the compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the saturated solution to remove undissolved solid.
-
Dilute a known aliquot of the clear filtrate to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Calculate the concentration of the diluted sample from the calibration curve and then determine the solubility of the original saturated solution.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a classic and reliable method for determining the pKa of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Accurately weigh a known amount of N-Methyl-2,4-dichlorobenzylamine Hydrochloride and dissolve it in a known volume of deionized water.
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Conclusion
References
-
Cheméo. Chemical Properties of N-methyl-2,4-dichlorobenzylamine (CAS 5013-77-4). [Link]
-
The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
ACS Publications. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Solubility of Things. 2C-H hydrochloride. [Link]
Sources
- 1. CAS 90389-07-4 | 3731-5-02 | MDL MFCD04117880 | 2,4-Dichloro-N-methylbenzylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (2,4-DICHLOROBENZYL)METHYLAMINE HYDROCHLORIDE | 90389-07-4 [chemicalbook.com]
- 4. (2,4-Dichlorobenzyl)methylamine | 5013-77-4 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
